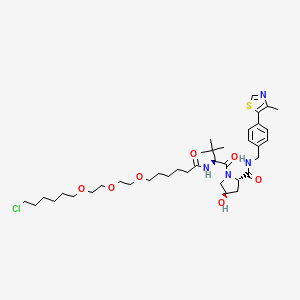
E3 ligase Ligand-Linker Conjugates 8
Overview
Description
VH032-C6-PEG3-C4-Cl, also known as (S,R,S)-AHPC-C6-PEG3-C4-Cl, is a conjugate of ligands for E3 ubiquitin ligase and a 20-atom-length linker. This compound incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and an alkyl/ether-based linker. It is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH032-C6-PEG3-C4-Cl involves the conjugation of ligands for E3 ubiquitin ligase with a 20-atom-length linker. The connector of the linker is a halogen group. The synthesis typically involves the following steps:
Formation of the VHL Ligand: The VHL ligand is synthesized based on the (S,R,S)-AHPC structure.
Linker Attachment: An alkyl/ether-based linker is attached to the VHL ligand.
Final Conjugation: The final step involves the conjugation of the linker to the halogen group, forming VH032-C6-PEG3-C4-Cl
Industrial Production Methods
Industrial production methods for VH032-C6-PEG3-C4-Cl are not widely documented.
Chemical Reactions Analysis
Types of Reactions
VH032-C6-PEG3-C4-Cl undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen group in the linker can participate in substitution reactions.
Conjugation Reactions: The compound can be conjugated with other molecules, such as potent tyrosine kinase inhibitors (TKIs) like bosutinib and dasatinib
Common Reagents and Conditions
Common reagents and conditions used in the reactions involving VH032-C6-PEG3-C4-Cl include:
Solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents.
Catalysts: Various catalysts may be used depending on the specific reaction
Major Products
The major products formed from reactions involving VH032-C6-PEG3-C4-Cl include conjugates with other molecules, such as TKIs, which can mediate the degradation of target proteins by hijacking E3 ubiquitin ligase .
Scientific Research Applications
VH032-C6-PEG3-C4-Cl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs).
Biology: Employed in cell-based assays to induce the degradation of specific proteins, such as GFP-HaloTag7.
Medicine: Investigated for its potential in targeted protein degradation therapies, particularly in cancer research.
Industry: Utilized in the development of new therapeutic agents and research tools
Mechanism of Action
VH032-C6-PEG3-C4-Cl exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to the VHL E3 ubiquitin ligase, which tags the target protein for degradation by the proteasome. This process involves the following steps:
Binding to VHL Ligand: VH032-C6-PEG3-C4-Cl binds to the VHL ligand.
Recruitment of Target Protein: The compound recruits the target protein to the VHL E3 ubiquitin ligase.
Ubiquitination: The target protein is ubiquitinated, marking it for degradation.
Proteasomal Degradation: The ubiquitinated protein is degraded by the proteasome
Comparison with Similar Compounds
Similar Compounds
VH032-PEG5-C6-Cl: Another conjugate of ligands for E3 ubiquitin ligase with a 21-atom-length linker.
VH032-PEG6-C4-Cl: A similar compound with a 6-unit PEG linker.
Uniqueness
VH032-C6-PEG3-C4-Cl is unique due to its specific combination of the (S,R,S)-AHPC based VHL ligand and the 20-atom-length alkyl/ether-based linker. This combination allows for efficient degradation of target proteins in cell-based assays .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRLOIWXHCPWFF-MEEYNGGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H59ClN4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


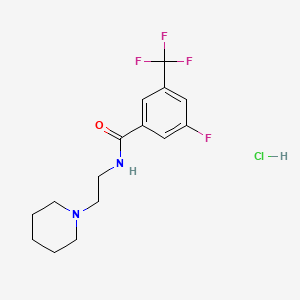

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)
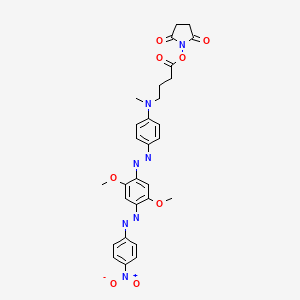
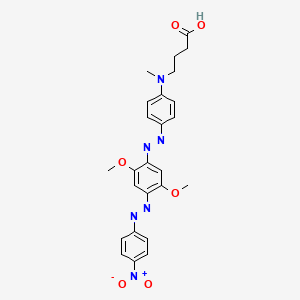
![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)

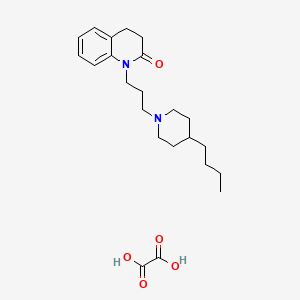
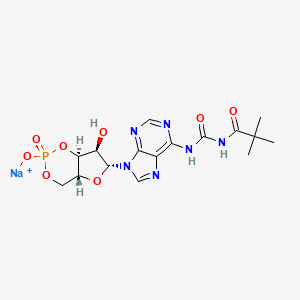

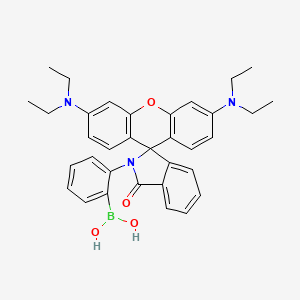
![(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride](/img/structure/B560526.png)
